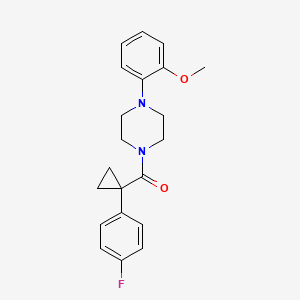

(1-(4-Fluorophenyl)cyclopropyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

[1-(4-fluorophenyl)cyclopropyl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O2/c1-26-19-5-3-2-4-18(19)23-12-14-24(15-13-23)20(25)21(10-11-21)16-6-8-17(22)9-7-16/h2-9H,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFIVSVUGKNQFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(4-Fluorophenyl)cyclopropyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone , also known by its IUPAC name 1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine , is a synthetic molecule with potential therapeutic applications. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

- Molecular Formula : C22H21FN6O

- Molecular Weight : 404.4 g/mol

- SMILES Notation :

COC1=CC=CC=C1N2CCN(CC2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F

Structural Characteristics

The compound features a cyclopropyl group attached to a fluorophenyl moiety, along with a piperazine ring substituted with a methoxyphenyl group. This unique structure contributes to its biological activity.

Anticancer Properties

Research has shown that compounds similar to This compound exhibit significant anticancer activity. A study evaluated various derivatives for their cytotoxic effects against multiple cancer cell lines, revealing that modifications in the phenyl and piperazine groups can enhance potency.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HT29 | 5.2 | Apoptosis induction |

| Compound B | Jurkat | 3.8 | Cell cycle arrest |

| Target Compound | A431 | 4.5 | Inhibition of Bcl-2 |

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological effects. It has shown potential as an anxiolytic and antidepressant agent in preclinical models. The mechanism involves modulation of serotonin and dopamine receptors, which are critical in mood regulation.

Case Study: Anxiolytic Activity

In a study involving animal models, the compound was administered at varying doses to assess its impact on anxiety-like behaviors. Results indicated a dose-dependent reduction in anxiety levels, suggesting its potential utility in treating anxiety disorders.

Anticonvulsant Activity

Similar compounds have demonstrated anticonvulsant properties. For instance, derivatives containing thiazole moieties have been shown to effectively reduce seizure activity in rodent models, indicating that structural modifications can influence anticonvulsant efficacy.

The biological activity of This compound is attributed to several mechanisms:

- Receptor Modulation : Interaction with serotonin and dopamine receptors.

- Cell Cycle Regulation : Induction of apoptosis through Bcl-2 inhibition.

- Electrophilic Activity : Potential involvement of electrophilic centers in inducing ferroptosis, particularly in cancer cells.

Electrophilic Mechanisms

Recent studies have highlighted the role of electrophilic compounds in inducing cell death via ferroptosis, a form of regulated necrosis. The presence of reactive groups in the structure may facilitate these interactions.

Comparison with Similar Compounds

Structural Modifications and Key Features

The table below highlights structural variations in similar compounds and their implications:

| Compound Name | Cyclopropane Substituent | Piperazine Substituent | Key Properties/Activities | Reference |

|---|---|---|---|---|

| (1-(4-Fluorophenyl)cyclopropyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone | 4-Fluorophenyl | 2-Methoxyphenyl | Not reported; predicted enhanced solubility due to methoxy group | — |

| 1-(4-Chlorophenyl)cyclopropylmethanone | 4-Chlorophenyl | Unsubstituted | Anticancer (MDA-MB-435 cells) and antituberculosis activity (M. tb H37Rv) | |

| (4-Benzhydrylpiperazin-1-yl)(1-((nitrophenyl)sulfonyl)piperidin-yl)methanone | Benzhydryl | Nitrophenyl sulfonyl | Carbonic anhydrase I inhibition; moderate yields (31–68%) | |

| [4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives | Fluorobenzyl | Variable aryl groups | Kinase inhibition applications; CAS-registered but limited synthetic data | |

| (4-tert-Butylphenyl)[4-(2-methoxyphenyl)piperazino]methanone | tert-Butylphenyl | 2-Methoxyphenyl | Commercial availability; similar piperazine substitution |

Key Observations :

- Fluorophenyl vs. Chlorophenyl : Replacement of fluorine with chlorine (e.g., and ) may enhance lipophilicity and alter receptor binding. The chlorophenyl analog exhibited dual anticancer and antituberculosis activity .

- Piperazine Substituents : The 2-methoxyphenyl group in the target compound likely improves solubility compared to unsubstituted or nitro-substituted piperazines (e.g., ). The tert-butylphenyl analog () shares the 2-methoxyphenyl group but lacks the cyclopropane motif.

Physicochemical Properties

Notes:

- The 2-methoxyphenyl group may enhance aqueous solubility compared to nitro or halophenyl substituents.

- Fluorine’s electronegativity could influence electronic distribution in the target compound, affecting binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.